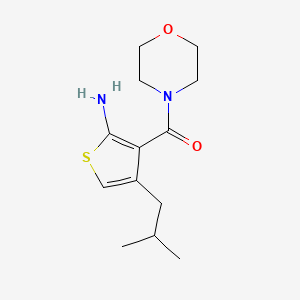

4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine

描述

4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine is a thiophene-derived compound featuring an isobutyl (2-methylpropyl) group at position 4, a morpholine-4-carbonyl moiety at position 3, and a primary amine at position 2.

属性

IUPAC Name |

[2-amino-4-(2-methylpropyl)thiophen-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-9(2)7-10-8-18-12(14)11(10)13(16)15-3-5-17-6-4-15/h8-9H,3-7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMGNPMBLKVUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CSC(=C1C(=O)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Thiophene Ring: Starting from a suitable precursor such as 2-bromo-3-nitrothiophene, the thiophene ring can be constructed through a series of reactions including nitration, reduction, and cyclization.

Introduction of the Isobutyl Group: The isobutyl group can be introduced via a Friedel-Crafts alkylation reaction using isobutyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Morpholine Group: The morpholine group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Morpholine, isobutyl chloride, aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

Industry: Use in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the morpholine group may enhance its ability to interact with biological membranes or proteins.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s key structural elements are compared to related molecules below:

Key Observations:

- Thiophene vs. Pyrimidine/Thiazole Cores : Thiophene’s aromaticity and smaller ring size may enhance metabolic stability compared to pyrimidine derivatives, which are prone to enzymatic oxidation .

- Morpholine-4-carbonyl vs.

- Isobutyl Substituent : Shared with fenpropimorph, the isobutyl group may confer lipophilicity, influencing membrane permeability in biological systems .

Physicochemical Properties

- Solubility : The morpholine-4-carbonyl group introduces polarity, likely improving aqueous solubility compared to fenpropimorph, which lacks polar carbonyl groups . However, solubility may be lower than sulfonyl-containing analogs due to reduced hydrogen-bond acceptor capacity .

- Stability: Thiophene derivatives with electron-withdrawing groups (e.g., morpholine-4-carbonyl) are less prone to electrophilic substitution reactions, enhancing stability under acidic conditions .

生物活性

4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine is a synthetic organic compound belonging to the class of thiophenes. It features a thiophene ring with a morpholine and an isobutyl group, which contribute to its unique biological activity and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its structural complexity and the biological properties associated with its functional groups.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | [2-amino-4-(2-methylpropyl)thiophen-3-yl]-morpholin-4-ylmethanone |

| Molecular Formula | C13H20N2O2S |

| Molecular Weight | 252.37 g/mol |

| InChI Key | WLMGNPMBLKVUSN-UHFFFAOYSA-N |

The compound's structure is characterized by the presence of a thiophene ring, which is known for its electron-rich properties, enhancing its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and ion channels. The morpholine moiety enhances the compound's solubility and permeability across biological membranes, facilitating its interaction with intracellular targets.

Target Interactions

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways, potentially influencing conditions such as cancer or neurodegenerative diseases.

- Receptor Modulation : Morpholine derivatives have been shown to modulate receptors associated with mood disorders and pain management, highlighting the potential for this compound in therapeutic applications .

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant pharmacological activities:

- Neuroprotective Effects : Studies on morpholine derivatives suggest potential benefits in treating neurodegenerative disorders by modulating receptor activity associated with neuroprotection .

- Anticancer Properties : The structural features of thiophene derivatives have been linked to anticancer activity, suggesting that this compound could be explored for its efficacy against various cancer cell lines.

Case Study 1: Neuroprotective Activity

A study investigating morpholine derivatives found that certain compounds exhibited protective effects against oxidative stress in neuronal cells. The presence of the morpholine ring was crucial for enhancing interactions with cellular targets involved in neuroprotection.

Case Study 2: Anticancer Activity

Research on related thiophene derivatives has demonstrated their ability to inhibit cancer cell proliferation. For instance, a series of thiophene-based compounds showed significant cytotoxicity against breast cancer cell lines, indicating that this compound may possess similar properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Thiophene-2-amine | Simple thiophene structure | Limited activity |

| 3-(Morpholine-4-carbonyl)thiophene | Lacks isobutyl group | Moderate receptor modulation |

| 4-(2-Methylpropyl)thiophene-2-amine | Lacks morpholine group | Reduced solubility and bioactivity |

The combination of both the isobutyl and morpholine groups in this compound provides enhanced chemical stability and biological activity compared to its simpler analogs.

常见问题

Q. What are the established synthetic routes for 4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the condensation of a thiophene precursor (e.g., 1-(4-morpholinophenyl)ethanone) with substituted aldehydes under basic conditions (e.g., sodium hydroxide in ethanol at 200°C). Subsequent treatment with guanidine nitrate and lithium hydroxide in refluxing ethanol forms the amine moiety. Critical parameters include temperature control, stoichiometric ratios, and purification via column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Use 1H/13C NMR to verify thiophene and morpholine moieties, IR spectroscopy for carbonyl (C=O) and amine (N-H) groups, and mass spectrometry for molecular weight confirmation. HPLC-UV is recommended for purity assessment, especially to detect byproducts from incomplete acylation .

Advanced Research Questions

Q. How can reaction path search methodologies using quantum chemical calculations improve the synthesis design of this compound?

Computational approaches (e.g., ICReDD’s quantum chemical reaction path searches) predict feasible pathways and transition states. For example, density functional theory (DFT) models the acylation step’s energy profile, guiding catalyst selection (e.g., lithium hydroxide) and solvent systems (ethanol), reducing experimental iterations .

Q. What experimental strategies address discrepancies in the reported solubility and stability profiles of morpholine-containing thiophene amines?

Conduct systematic stability studies under varied pH, temperature, and light exposure. Use X-ray diffraction to identify polymorphic forms and accelerated aging experiments (e.g., 40°C/75% RH) to establish storage conditions. Solubility contradictions may arise from solvent polarity; test in aprotic vs. protic solvents .

Q. What role does the thiophene ring’s electronic configuration play in modulating biological activity, and how can this be experimentally validated?

The electron-rich thiophene enables π-π interactions with biological targets. SAR studies comparing derivatives (e.g., brominated analogs) isolate electronic effects. Validate via electrophoretic mobility shift assays or isothermal titration calorimetry to quantify binding differences. Hammett plots correlate substituent electronic parameters (σ values) with activity trends .

Q. How can researchers optimize regioselectivity during the acylation of the thiophene amine group to minimize side products?

Use protective groups (e.g., tert-butoxycarbonyl) for the amine during acylation. Monitor reaction progress via TLC (toluene:methanol, 9:1) and optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride). Low-temperature conditions (0–5°C) reduce unwanted nucleophilic side reactions .

Methodological Considerations

- Data Contradiction Analysis : Compare results across solvent systems (polar vs. nonpolar) and crystallographic forms. Use multivariate statistical tools to isolate variables affecting stability or activity .

- Experimental Design : Apply statistical design of experiments (DoE) to optimize synthesis parameters (e.g., response surface methodology for temperature, catalyst loading). This minimizes trial-and-error approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。